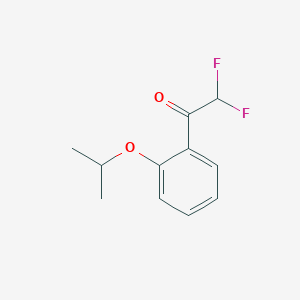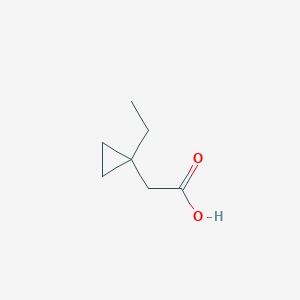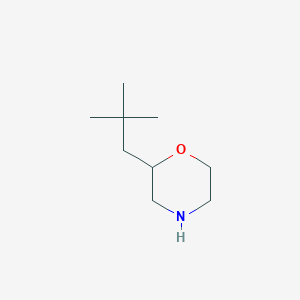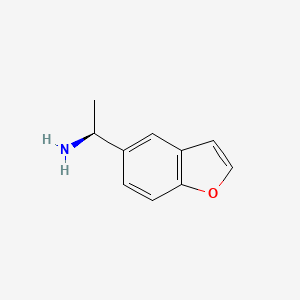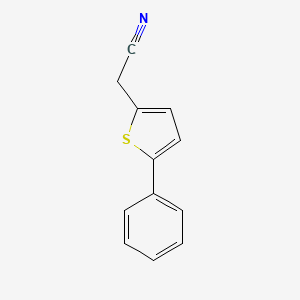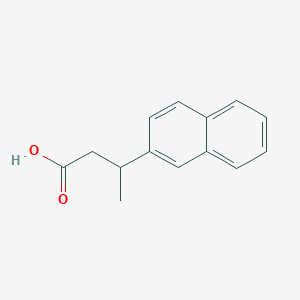
3-(Naphthalen-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Naphthalen-2-yl)butanoic acid is an organic compound that features a naphthalene ring attached to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative, followed by a domino multicomponent coupling reaction . This approach allows for the efficient construction of the naphthalene ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
3-(Naphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenes or butanols.
科学研究应用
3-(Naphthalen-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Naphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to modulate inflammation, oxidative stress, and energy metabolism in the brain . It upregulates antioxidant enzymes and downregulates pro-inflammatory mediators, thereby exerting its protective effects.
相似化合物的比较
Similar Compounds
Butanoic acid: A simple carboxylic acid with a four-carbon chain.
Naphthalene: A polycyclic aromatic hydrocarbon consisting of two fused benzene rings.
Uniqueness
3-(Naphthalen-2-yl)butanoic acid is unique due to its combination of a naphthalene ring and a butanoic acid chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
3-naphthalen-2-ylbutanoic acid |
InChI |
InChI=1S/C14H14O2/c1-10(8-14(15)16)12-7-6-11-4-2-3-5-13(11)9-12/h2-7,9-10H,8H2,1H3,(H,15,16) |
InChI 键 |
KGAINHOXCJDQDK-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)C1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




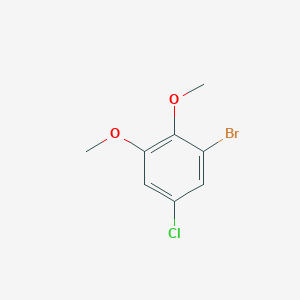
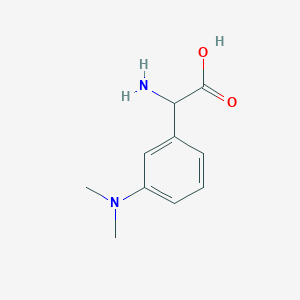
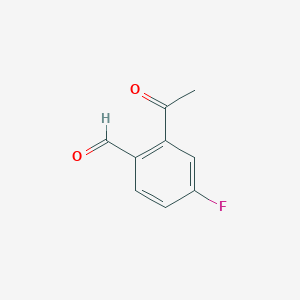

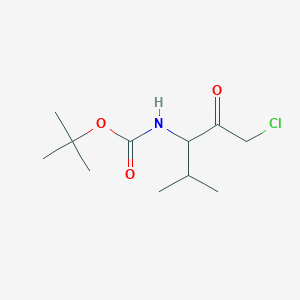
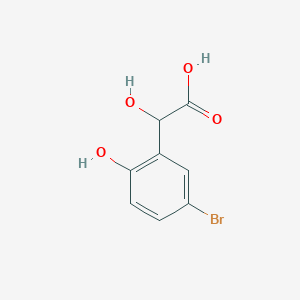
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
